molecular formula C11H8ClN3O2S B12937043 3-(1,3-Benzothiazol-2-yl)-2-oxoimidazolidine-1-carbonyl chloride CAS No. 62492-24-4

3-(1,3-Benzothiazol-2-yl)-2-oxoimidazolidine-1-carbonyl chloride

Cat. No.: B12937043
CAS No.: 62492-24-4
M. Wt: 281.72 g/mol
InChI Key: SVZSCAGXCNHCTO-UHFFFAOYSA-N
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Description

3-(Benzo[d]thiazol-2-yl)-2-oxoimidazolidine-1-carbonyl chloride is a complex organic compound that features a benzothiazole moiety fused with an imidazolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzo[d]thiazol-2-yl)-2-oxoimidazolidine-1-carbonyl chloride typically involves the condensation of 2-aminobenzothiazole with appropriate reagents. One common method includes the reaction of 2-aminobenzothiazole with carbonyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-(Benzo[d]thiazol-2-yl)-2-oxoimidazolidine-1-carbonyl chloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Amides and Esters: Formed from substitution reactions.

    Oxidized or Reduced Benzothiazole Derivatives: Resulting from oxidation or reduction reactions.

    Cyclized Products: Formed from cyclization reactions.

Scientific Research Applications

3-(Benzo[d]thiazol-2-yl)-2-oxoimidazolidine-1-carbonyl chloride has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(Benzo[d]thiazol-2-yl)-2-oxoimidazolidine-1-carbonyl chloride involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The benzothiazole moiety is known to interact with various biological targets, contributing to the compound’s bioactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Benzo[d]thiazol-2-yl)-2-oxoimidazolidine-1-carbonyl chloride is unique due to its combined structural features of benzothiazole and imidazolidine rings, which confer distinct chemical reactivity and potential biological activity. This dual functionality makes it a versatile compound in both synthetic and applied chemistry .

Properties

CAS No.

62492-24-4

Molecular Formula

C11H8ClN3O2S

Molecular Weight

281.72 g/mol

IUPAC Name

3-(1,3-benzothiazol-2-yl)-2-oxoimidazolidine-1-carbonyl chloride

InChI

InChI=1S/C11H8ClN3O2S/c12-9(16)14-5-6-15(11(14)17)10-13-7-3-1-2-4-8(7)18-10/h1-4H,5-6H2

InChI Key

SVZSCAGXCNHCTO-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(=O)N1C2=NC3=CC=CC=C3S2)C(=O)Cl

Origin of Product

United States

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